1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone
Description
1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 2-methylindolin-1-yl ethanone moiety via a piperazine sulfonyl bridge. The sulfonyl group may enhance solubility and binding affinity, while the 2-methylindolin-1-yl ethanone moiety could influence pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
1-[2-methyl-5-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-14-11-16-12-17(3-4-18(16)27(14)15(2)28)31(29,30)25-9-7-24(8-10-25)20-6-5-19-22-21-13-26(19)23-20/h3-6,12-14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGFPIWFXGRBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound acts as a highly potent and selective inhibitor of ALK5. It binds to the kinase domain of ALK5, thereby inhibiting its activity. This inhibition disrupts the TGF-β signaling pathway, leading to changes in cellular processes regulated by this pathway.
Biochemical Pathways
The TGF-β signaling pathway is the primary biochemical pathway affected by this compound. When TGF-β binds to its receptor, it activates the receptor’s kinase domain, which then phosphorylates and activates downstream SMAD proteins. These proteins translocate to the nucleus and regulate the transcription of target genes. By inhibiting ALK5, the compound prevents the activation of SMAD proteins, thereby affecting the transcription of genes regulated by the TGF-β pathway.
Pharmacokinetics
The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body, reaching the necessary concentrations at the site of action.
Result of Action
The inhibition of ALK5 by the compound leads to the disruption of the TGF-β signaling pathway. This can result in changes in cell growth, differentiation, and apoptosis, depending on the specific cellular context. Given the role of TGF-β signaling in cancer progression and fibrosis, the compound may have potential therapeutic effects in these conditions.
Biological Activity
The compound 1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure consisting of a triazolo[4,3-b]pyridazine moiety linked to a piperazine and an indolin unit. The presence of a sulfonyl group enhances its solubility and bioavailability. The molecular formula is , with a molecular weight of approximately 398.48 g/mol.
Structural Components
| Component | Description |
|---|---|
| Triazolo[4,3-b]pyridazine | Core scaffold associated with various biological activities |
| Piperazine | Provides flexibility and enhances binding affinity |
| Indolin | Contributes to the overall stability and activity |
| Sulfonyl Group | Improves solubility and pharmacokinetic properties |
Research indicates that compounds like This compound may act as inhibitors of bromodomain-containing proteins such as BRD4 , which are involved in the regulation of gene expression through recognition of acetylated lysines. This inhibition can lead to the modulation of various signaling pathways associated with cancer progression and inflammation .
In Vitro Studies
In vitro assays have demonstrated that derivatives containing the triazolo[4,3-b]pyridazine scaffold exhibit significant inhibitory activity against BRD4 bromodomains. The IC50 values for these compounds typically fall within the micromolar range, indicating their potential as therapeutic agents .
Summary of In Vitro Findings
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 1-(5-((4-(... | BRD4 BD1 | 5.0 | Promising initial hit |
| 1-(5-((4-(... | BRD4 BD2 | 7.2 | Structural insights gained |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been assessed using carrageenan-induced paw edema models. The results suggest that it exhibits significant anti-inflammatory effects comparable to standard drugs like indomethacin .
Anti-inflammatory Assay Results
| Compound | Inhibition (%) | Reference Drug (Indomethacin) |
|---|---|---|
| 1-(5-((4-(... | 65% | 70% |
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives based on the core structure of This compound . These derivatives were tested for their cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Cytotoxicity Results
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 | 12.5 |
| Derivative B | HeLa | 15.0 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
Potency and Binding Mode: The target compound’s triazolopyridazine core is critical for bromodomain interaction, as seen in AZD5153, which achieves sub-nanomolar BRD4 inhibition via bivalent binding . However, the monovalent design of the target compound may reduce potency compared to AZD5153. Compounds with tetrazole-thiol substituents () show variable antiproliferative activity, suggesting the sulfonyl linker in the target compound may improve target engagement .
Pharmacokinetic Profiles: AZD5153’s phenoxy linker enhances oral bioavailability, whereas the target compound’s indolinone group may increase metabolic stability but reduce absorption . Piperidine-based analogs () with bulky heterocycles (e.g., imidazo-pyrrolo-pyrazine) exhibit better CNS penetration, a trait less likely in the sulfonyl-linked target compound .
Structure-Activity Relationships (SAR) :
- Sulfonyl vs. Thioether Linkers : Sulfonyl groups (target compound, ) improve aqueous solubility but may introduce metabolic vulnerabilities compared to thioether-linked analogs .
- Heterocycle Variations : Replacing triazolopyridazine with imidazo-pyrrolo-pyrazine () shifts target selectivity, likely toward kinases rather than bromodomains .
Contradictions and Limitations
- Mechanistic Ambiguity : While AZD5153 is a validated BET inhibitor, the target compound’s biological data are inferred from structural analogs, creating uncertainty in its mechanism .
- Divergent Therapeutic Applications : highlights antiproliferative activity in unrelated scaffolds, whereas focuses on epigenetic targets. This complicates direct comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
